2-Bromo-5-(methylsulfonyl)pyrazine
Overview
Description
2-Bromo-5-(methylsulfonyl)pyrazine is a chemical compound with the molecular formula C5H5BrN2O2S . It has a molecular weight of 237.07400 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring with a bromine atom and a methylsulfonyl group attached to it .Scientific Research Applications
Corrosion Inhibition
2-Bromo-5-(methylsulfonyl)pyrazine derivatives have been investigated for their corrosion inhibition properties. Studies like the one conducted by Obot and Gasem (2014) in "Corrosion Science" focused on pyrazine compounds including 2-amino-5-bromopyrazine for steel corrosion inhibition. They used quantum chemical calculation and molecular dynamics simulation to evaluate adsorption properties and global reactivity parameters (Obot & Gasem, 2014).
Synthesis and Characterization
The efficient synthesis of related compounds, such as 2-bromo-5-methylpyrazine, has been a subject of research. For instance, Madhusudhan et al. (2009) described a facile synthesis method involving the conversion of 5-methylpyrazine-2-carboxylic acid to its amide form, followed by Hofmann degradation (Madhusudhan et al., 2009).
Optoelectronic Applications
Meti et al. (2017) explored the use of pyrazine derivatives in optoelectronic materials. They developed methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, indicating potential applications in optoelectronics due to their optical and thermal properties (Meti et al., 2017).
Antimicrobial Activities
Research has been conducted on the synthesis and antimicrobial evaluation of novel compounds bearing a sulfonamide moiety, which include derivatives of pyrazine. For example, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety with potential as antimicrobial agents (Darwish et al., 2014).
Pharmaceutical Applications
Singh et al. (2004) synthesized several 2,3-diaryl pyrazines and quinoxalines with sulfamoyl/methylsulfonyl-phenyl pharmacophores, evaluated for cyclooxygenase inhibitory activity. Their research contributes to understanding the structure-activity relationship of these compounds in pharmaceutical applications (Singh et al., 2004).
Properties
IUPAC Name |
2-bromo-5-methylsulfonylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-3-7-4(6)2-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENSXEJTROWUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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